molecular formula C18H14O7 B14430856 4-(Acetyloxy)benzoic anhydride CAS No. 81511-50-4

4-(Acetyloxy)benzoic anhydride

Cat. No.: B14430856
CAS No.: 81511-50-4
M. Wt: 342.3 g/mol
InChI Key: ADDPFERCWOYHPT-UHFFFAOYSA-N
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Description

4-(Acetyloxy)benzoic anhydride is an organic compound that belongs to the class of aromatic acid anhydrides It is derived from benzoic acid and is characterized by the presence of an acetyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Acetyloxy)benzoic anhydride can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out by heating the mixture to around 50-60°C for about 15 minutes, followed by cooling and crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)benzoic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous conditions, often with a mild acid or base to catalyze the reaction.

    Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.

    Nucleophilic Substitution: Involves nucleophiles like amines, often under mild heating conditions.

Major Products Formed

    Hydrolysis: 4-Hydroxybenzoic acid and acetic acid.

    Esterification: Various esters depending on the alcohol used.

    Nucleophilic Substitution: Amides and other substituted products.

Scientific Research Applications

4-(Acetyloxy)benzoic anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of esters and amides.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)benzoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, leading to the formation of new acyl compounds. During these reactions, the leaving group (acetic acid) is removed, and the nucleophile forms a bond with the carbonyl carbon of the anhydride .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the acetyloxy group and the anhydride functionality. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.

Properties

CAS No.

81511-50-4

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

IUPAC Name

(4-acetyloxybenzoyl) 4-acetyloxybenzoate

InChI

InChI=1S/C18H14O7/c1-11(19)23-15-7-3-13(4-8-15)17(21)25-18(22)14-5-9-16(10-6-14)24-12(2)20/h3-10H,1-2H3

InChI Key

ADDPFERCWOYHPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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